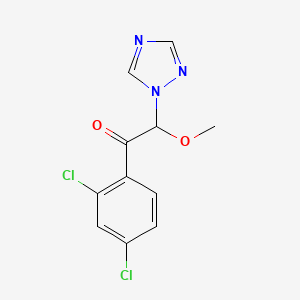![molecular formula C20H26OSi B14319664 Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- CAS No. 105966-43-6](/img/structure/B14319664.png)
Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- is a chemical compound with the molecular formula C20H26OSi and a molecular weight of 310.511 g/mol . This compound is part of the silane family, which consists of silicon-based chemicals that exhibit unique physical and chemical properties compared to their carbon-based counterparts . Silanes are known for their ability to form stable bonds with other atoms, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- typically involves the reaction of diphenylsilane with tert-butyl alcohol and 2-methyl-2-propen-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The compound can undergo substitution reactions where the tert-butyl or propenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being carried out .
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and organic synthesis .
Scientific Research Applications
Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various silicon-containing compounds.
Biology: The compound is used in the development of silicon-based biomaterials for medical applications.
Medicine: It is explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of high-performance materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- involves its ability to form stable bonds with other atoms, particularly oxygen and carbon. This property allows it to act as a hydride donor in reduction reactions and as a radical H-donor in radical reactions. The molecular targets and pathways involved include the formation of silanol and siloxane bonds, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- include:
Diphenylsilane: A simpler silane compound with similar reactivity.
Triphenylsilane: Another silane with three phenyl groups, offering different reactivity and stability.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
What sets Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- apart is its unique combination of tert-butyl and propenyl groups, which provide distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications that other silanes may not be able to achieve .
Properties
CAS No. |
105966-43-6 |
|---|---|
Molecular Formula |
C20H26OSi |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
tert-butyl-(2-methylprop-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C20H26OSi/c1-17(2)16-21-22(20(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,1,16H2,2-5H3 |
InChI Key |
FLYBUIRPHHSDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


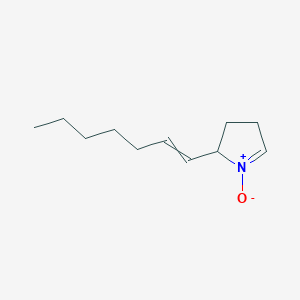
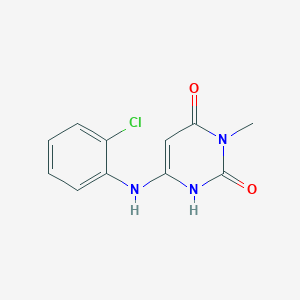
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
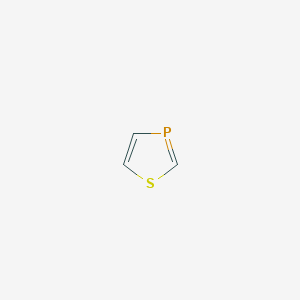

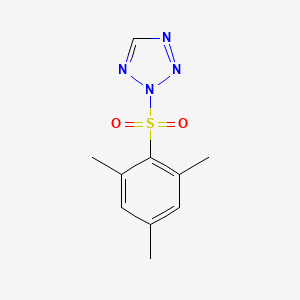
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
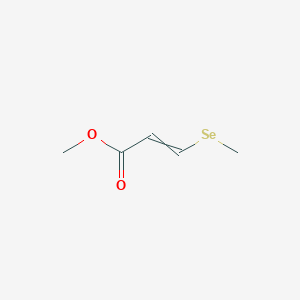
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
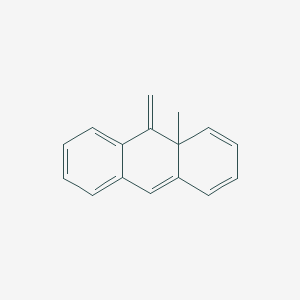
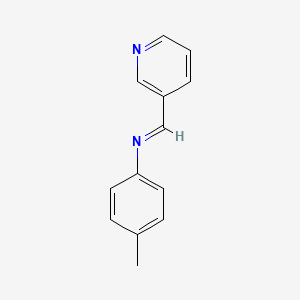
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
